molecular formula C8H5ClFNO B1471880 2-(4-Chloro-3-fluorophenoxy)acetonitrile CAS No. 1553956-45-8

2-(4-Chloro-3-fluorophenoxy)acetonitrile

Cat. No.: B1471880
CAS No.: 1553956-45-8
M. Wt: 185.58 g/mol
InChI Key: YBTKGLQBGLCCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-fluorophenoxy)acetonitrile, commonly known as CFPA, is an organic compound belonging to the class of nitriles. It is a colorless liquid with a boiling point of 98 °C at atmospheric pressure. CFPA is widely utilized as a precursor in the synthesis of a variety of organic compounds and is used as a starting material in many organic reactions. It is also used as a reactant in the preparation of pharmaceuticals and agrochemicals.

Scientific Research Applications

Environmental Sequestration and Metabolite Analysis

Research has explored the sequestration of fluorinated analogs of halogenated phenols by aquatic plants, using 19F NMR to identify and quantify contaminants and their metabolites. This method has shown the accumulation of fluorinated metabolites, indicating the plant's ability to absorb and transform these compounds, providing insights into environmental remediation processes (Tront & Saunders, 2007).

Theoretical and Spectroscopic Analysis

Another study conducted theoretical calculations and infrared studies on the conformations of monofluorophenols, shedding light on the molecular behavior of similar fluorinated compounds in various solvents. It highlighted the stability of conformers and the significant impact of solvents on molecular conformation (Moreira et al., 2012).

Synthesis and Chemical Reactions

Research into the synthesis of aryl- and alkylanilines via photoheterolysis of haloanilines, in the presence of aromatics and alkenes, presents a method of creating chemical bonds and functional groups, demonstrating the versatility of haloaromatic compounds in organic synthesis (Fagnoni, Mella, & Albini, 1999).

Crystal Structure and Material Analysis

The crystal structure of 2-(4-fluorophenoxy) acetic acid, derived from a compound closely related to 2-(4-Chloro-3-fluorophenoxy)acetonitrile, was investigated to understand its molecular configuration and interactions. Such studies are crucial for the development of new materials with specific properties (Prabhuswamy et al., 2021).

Detection and Analysis Techniques

A novel approach using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography offers an efficient technique for the sensitive and selective trace determination of related halogenated acetic acids in complex matrices. This method underscores the potential for detecting and quantifying similar compounds in environmental and biological samples (Omidi et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-3-fluorophenoxy)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . Threshold effects are also observed, where a certain dosage is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels within the cell . These interactions can lead to changes in the overall metabolic profile of the cell, impacting various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTKGLQBGLCCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.